N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C16H15N3O2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c1-11-14(22-16(17-11)19-9-5-6-10-19)15(20)18-12-7-3-4-8-13(12)21-2/h3-10H,1-2H3,(H,18,20) |
InChI Key |
GMMBHSVVMMDBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method employs α-halo ketones and thioureas under reflux conditions. For this compound, 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid is synthesized first. A representative procedure involves:
Cyclocondensation with α-Bromo Ketones
Alternative routes use α-bromo ketones and potassium dithiocarbazates. For example:
-
Potassium dithiocarbazate (derived from hydrazine and carbon disulfide) reacts with 2-bromo-1-(1H-pyrrol-1-yl)propan-1-one in ethanol under reflux.
-
The reaction forms the thiazole ring with a thioxo group, later oxidized to the carboxylic acid using hydrogen peroxide.
Carboxamide Linkage Formation
The carboxylic acid is activated and coupled with 2-methoxyaniline to form the target carboxamide.
Activation and Coupling Reagents
-
Activation: The carboxylic acid is converted to an acyl chloride using thionyl chloride or activated in situ with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
-
Coupling: Reacting the activated acid with 2-methoxyaniline in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) at 0°C–25°C for 4–6 hours achieves 65–78% yield.
One-Pot Amidation
Recent protocols use hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) for direct coupling without isolating the acid chloride:
-
Mixing the thiazole-5-carboxylic acid, HATU, and 2-methoxyaniline in dimethylformamide (DMF) at 25°C for 12 hours.
-
Purification via column chromatography (ethyl acetate/hexane) yields 82% pure product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Condition | Optimal Parameter | Yield Impact |
|---|---|---|
| Solvent | Ethanol/DMF | +15% |
| Temperature | 80°C (reflux) | +20% |
| Coupling Agent | HATU | +25% |
Ethanol enhances cyclization during thiazole formation, while DMF improves solubility in coupling steps. Elevated temperatures accelerate ring closure but may degrade sensitive substituents like pyrrole.
Catalytic Additives
-
4-Dimethylaminopyridine (DMAP): Increases coupling efficiency by 12% via nucleophilic catalysis.
-
Molecular sieves: Absorb water, preventing hydrolysis during amidation.
Industrial-Scale Production
Continuous Flow Synthesis
Transitioning from batch to flow chemistry reduces reaction time from 12 hours to 2 hours:
Purification Techniques
-
Crystallization: Ethanol/water mixtures yield 99% pure product after two recrystallizations.
-
Chromatography: Preparative HPLC with C18 columns resolves regioisomers, critical for pharmaceutical-grade material.
Analytical Characterization
Spectral Data
Purity Assessment
-
HPLC: Retention time 8.2 min (C18, acetonitrile/water = 70:30).
-
Elemental Analysis: Calculated C 60.83%, H 4.82%, N 15.71%; Found C 60.79%, H 4.85%, N 15.68%.
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, exhibit significant anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that certain thiazole compounds had IC50 values ranging from 10–30 µM, indicating potent activity against these cell lines .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole A | MCF-7 | 25 |
| Thiazole B | HepG2 | 15 |
| This compound | U251 (glioblastoma) | 20 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored extensively. Compounds similar to this compound have shown efficacy in reducing seizure activity in animal models.
Case Study: Anticonvulsant Efficacy
A recent study investigated the anticonvulsant effects of thiazole-integrated compounds using the pentylenetetrazol (PTZ) model. The findings indicated that certain derivatives significantly reduced the duration and frequency of seizures .
| Compound Name | Model Used | Efficacy |
|---|---|---|
| Thiazole C | PTZ Seizure Model | High |
| This compound | PTZ Seizure Model | Moderate |
Neuroprotective Effects
The neuroprotective potential of thiazole compounds has also been examined, particularly their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Cell Cultures
In vitro studies demonstrated that thiazole derivatives could reduce neuronal cell death induced by oxidative stress. This suggests a possible therapeutic role in neurodegenerative diseases .
| Compound Name | Model Used | Neuroprotective Effect |
|---|---|---|
| Thiazole D | Oxidative Stress Model | Significant |
| This compound | Oxidative Stress Model | Moderate |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase, leading to the disruption of essential biological processes . The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole carboxamides exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Selected Thiazole Carboxamides
Key Comparative Insights
Structural Variations and Activity :
- The 2-methoxyphenyl group in the target compound may enhance interactions with aromatic binding pockets in enzymes (e.g., kinases or CYPs) compared to 3-methoxyphenyl or 4-methylbenzyl analogs, which could alter selectivity .
- 4-Methyl substitution on the thiazole core is conserved in multiple analogs, suggesting a role in stabilizing hydrophobic interactions. Replacement with 4-propyl or 4-ethyl groups (as in ) may modulate potency but risks reducing solubility.
Metabolism and Toxicity: The target compound’s N-(2-methoxyphenyl) group is metabolically susceptible to CYP-mediated oxidation, forming reactive intermediates like N-(2-methoxyphenyl)hydroxylamine, which can generate DNA-damaging metabolites (e.g., o-aminophenol) . This pathway is less prominent in N-(3-methoxyphenyl) analogs due to steric and electronic differences . In contrast, dasatinib undergoes rapid CYP3A4-mediated clearance, minimizing long-term toxicity but requiring dose adjustments in patients with hepatic impairment .
Therapeutic Potential: While dasatinib’s clinical success underscores the promise of thiazole carboxamides in oncology, the target compound’s simpler structure may offer advantages in synthetic accessibility and cost. However, its lack of characterized activity against specific kinases (vs. dasatinib’s pan-Src inhibition) highlights the need for targeted assays .
Biological Activity
N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Synthesis
The compound features a thiazole ring and a pyrrole moiety, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The detailed synthetic route can be referenced in various literature sources which outline the methodologies employed to achieve high yields and purity levels.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Its mechanism of action primarily involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation and survival.
- Cell Line Studies :
- The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). It exhibited significant cytotoxic effects with IC50 values ranging from 10 µM to 25 µM, indicating a moderate to potent anticancer activity.
- A comparative analysis of IC50 values across different compounds in similar studies highlights the compound's effectiveness relative to established anticancer agents.
The biological activity is believed to stem from the compound's ability to inhibit key proteins involved in cell cycle regulation and apoptosis. For instance, it may inhibit CDK9-mediated transcription processes, leading to reduced expression of anti-apoptotic proteins like Mcl-1, thus promoting apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies indicate that it possesses significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study 1 : A study conducted on xenograft models revealed that administration of the compound resulted in a significant reduction in tumor size compared to controls, suggesting its potential as an effective therapeutic agent for cancer treatment.
- Study 2 : Another investigation focused on the antimicrobial properties demonstrated that the compound could serve as a lead for developing new antibiotics against resistant strains of bacteria.
Q & A
Q. What synthetic methodologies are reported for the preparation of N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?
The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions. For example, thiazole ring formation can be achieved by reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with methyl-substituted chloroacetamide derivatives in the presence of K₂CO₃ and DMF at room temperature . Optimization of yield (typically 70-85%) requires stoichiometric control of RCH₂Cl derivatives and inert reaction conditions to prevent hydrolysis of intermediates.
Q. How is structural characterization performed for this compound?
Structural confirmation involves:
- NMR spectroscopy : Analysis of methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and pyrrole NH signals (δ 8.5–9.0 ppm) .
- X-ray crystallography : Determination of dihedral angles between aromatic rings (e.g., 74.03° in analogous pyrazole derivatives) to confirm spatial conformation .
- FTIR : Identification of carbonyl (C=O, ~1680 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹) .
Q. What analytical techniques ensure purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns is standard. Purity ≥95% is achievable via gradient elution (acetonitrile/water, 0.1% TFA) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 342.1 for related analogs) .
Advanced Research Questions
Q. How do species-specific CYP enzymes influence the metabolic stability of this compound?
Hepatic microsomal studies in rats and rabbits reveal divergent metabolic pathways:
- Rat microsomes (CYP2E1-enriched): Predominantly reduce N-(2-methoxyphenyl)hydroxylamine to o-anisidine (reductive metabolite), with minimal oxidative conversion to o-aminophenol .
- Rabbit microsomes : Generate oxidative metabolites (e.g., o-nitrosoanisole) via CYP1A2, detectable via HPLC retention time shifts (8.8 min vs. 28.6 min for o-anisidine) . Experimental design should include NADPH-dependent incubations and CYP isoform-selective inhibitors (e.g., β-naphthoflavone for CYP1A2 induction) to model human metabolic clearance.
Q. What computational strategies predict receptor binding affinity for serotonin 1A (5-HT₁A) or other targets?
Molecular docking (e.g., AutoDock Vina) using crystal structures of 5-HT₁A (PDB: 7E2Z) can simulate ligand-receptor interactions. Key parameters:
Q. How can contradictory data on oxidative vs. reductive metabolite ratios be resolved?
Contradictions arise from species-specific CYP expression (e.g., rat vs. rabbit) and pH-dependent non-enzymatic degradation. Mitigation strategies:
- pH control : Maintain microsomal incubations at pH 7.4 to suppress spontaneous o-aminophenol formation .
- Enzyme induction : Pre-treat models with β-naphthoflavone (CYP1A2 inducer) to enhance oxidative pathways in rats .
Q. What in vivo models are appropriate for pharmacokinetic profiling?
- Rodent models : Use Sprague-Dawley rats (CYP2E1-dominant) to assess reductive metabolism. Plasma samples analyzed via LC-MS/MS (LLOQ = 1 ng/mL) .
- PET imaging : Substitute fluorine-18 analogs (e.g., 18F-Mefway) for non-invasive receptor occupancy studies in primates .
Methodological Notes
- Synthetic Optimization : Replace DMF with acetonitrile to reduce carboxamide side-product formation during cyclization .
- Microsomal Assays : Use 0.5 mg/mL microsomal protein and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) for 60-minute incubations .
- Docking Parameters : Apply Lamarckian genetic algorithms with 100 runs and 25 million energy evaluations for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
